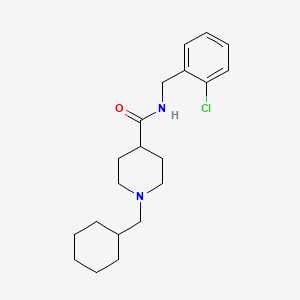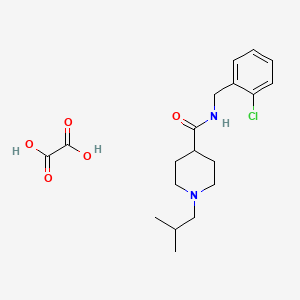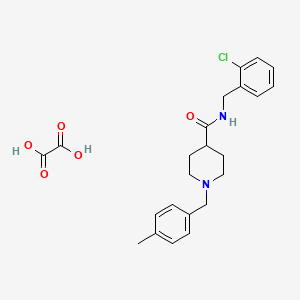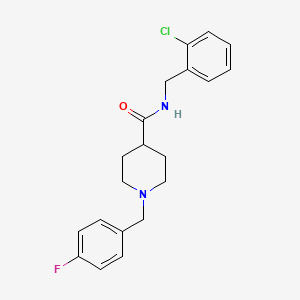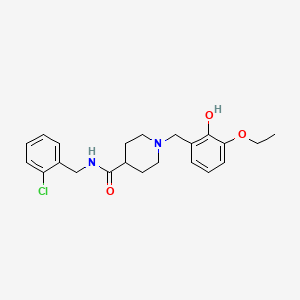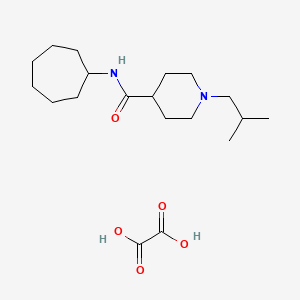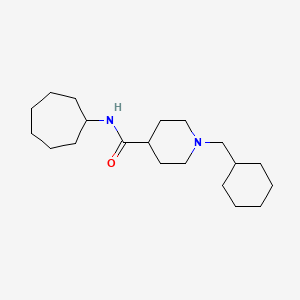![molecular formula C27H29ClN2O2 B3949573 1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B3949573.png)
1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide
描述
1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BPPC and has shown promising results in various studies, making it a popular choice for researchers in the field of biochemistry and pharmacology.
作用机制
BPPC acts as a selective antagonist for the dopamine D3 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in dopamine release and a reduction in the reinforcing effects of drugs of abuse. BPPC has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPPC has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. In animal models, BPPC has been shown to reduce drug-seeking behavior and reinstatement of drug use, as well as reduce anxiety and depression-like behavior. In vitro studies have also shown that BPPC can modulate the activity of various signaling pathways involved in drug addiction and other neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using BPPC in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation of using BPPC is its potential for off-target effects, as it can also modulate the activity of other neurotransmitter systems. Additionally, the high cost of BPPC may limit its use in certain experiments.
未来方向
There are several potential future directions for research on BPPC. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists, which may have improved therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPPC and its potential for use in the treatment of drug addiction and other neurological disorders. Finally, the development of more efficient and cost-effective synthesis methods for BPPC may make it more accessible for use in scientific research.
科学研究应用
BPPC has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BPPC is its use as a selective antagonist for the dopamine D3 receptor. This receptor is involved in various physiological processes, including motor control, reward, and addiction. By selectively blocking this receptor, BPPC has shown potential as a treatment for drug addiction and other dopamine-related disorders.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O2/c28-26-12-5-4-10-24(26)18-29-27(31)23-13-15-30(16-14-23)19-22-9-6-11-25(17-22)32-20-21-7-2-1-3-8-21/h1-12,17,23H,13-16,18-20H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWJIMRFKBSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)CC3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



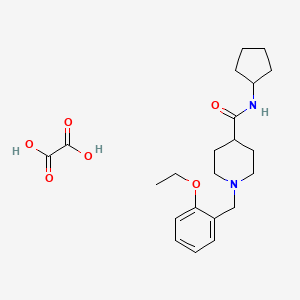
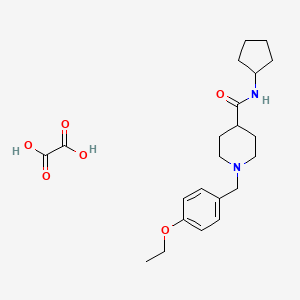
![1-[3-(benzyloxy)benzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949518.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-cyclopentyl-4-piperidinecarboxamide oxalate](/img/structure/B3949522.png)
